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molecular formula C9H21N B8628336 2-Methyl-4-aminooctane

2-Methyl-4-aminooctane

Cat. No. B8628336
M. Wt: 143.27 g/mol
InChI Key: NNHPQZVYKCAOCM-UHFFFAOYSA-N
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Patent
US05276153

Procedure details

A mixture of 2-methyloctan-4-one (6.3 g, 44 mmol), sodium cyanoborohydride (3.0 g, 48 mmol), ammonium acetate (33.9 g, 0.44 mol) and 3Å molecular sieves in dry methanol (50 ml) was stirred overnight at room temperature under argon. The solvent was removed under reduced pressure and the residue taken up in chloroform (100 ml), filtered through a pad of celite and concentrated to give 2-methyl-4-aminooctane (1.6 g, 25%) as a yellow oil.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][C:5](=O)[CH2:6][CH2:7][CH2:8][CH3:9])[CH3:3].C([BH3-])#[N:12].[Na+].C([O-])(=O)C.[NH4+]>CO>[CH3:1][CH:2]([CH2:4][CH:5]([NH2:12])[CH2:6][CH2:7][CH2:8][CH3:9])[CH3:3] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
CC(C)CC(CCCC)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
33.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)CC(CCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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